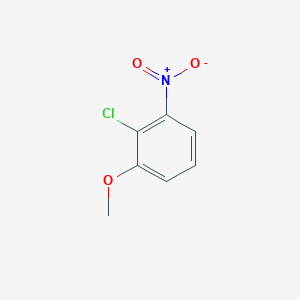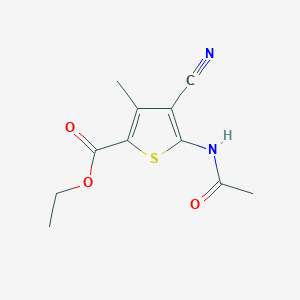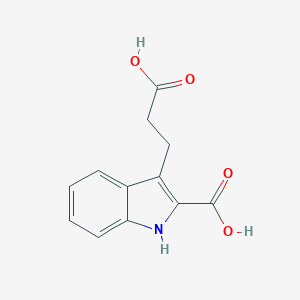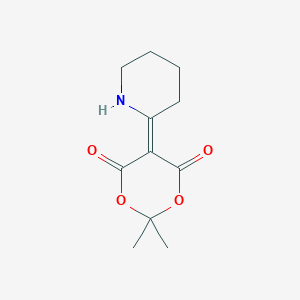
2-Chloro-1-methoxy-3-nitrobenzene
Overview
Description
2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H6ClNO3. It has a molecular weight of 187.58 g/mol . The IUPAC name for this compound is this compound .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.58 g/mol. It has a topological polar surface area of 55 Ų and a complexity of 171. It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis Applications : A study by Jian (2000) explores a method to synthesize 4-methoxyphenol, an important intermediate in organic synthesis, using related nitrobenzene compounds. This process involves a series of reactions starting from a chloro-nitrobenzene derivative, indicating the relevance of such compounds in synthesizing other chemicals (Jian, 2000).
Density Functional Theory Study : Chen and Chieh (2002) conducted a study on the molecular geometries and internal rotational barriers of various nitro compounds, including 1-methoxy-2-nitrobenzene. This research is critical for understanding the chemical behavior and reactivity of these compounds (Chen & Chieh, 2002).
Atmospheric Reactivity : Lauraguais et al. (2014) investigated the atmospheric reactivity of hydroxyl radicals with guaiacol (2-methoxyphenol), a compound structurally related to 2-Chloro-1-methoxy-3-nitrobenzene. This research is significant for understanding the environmental impact of biomass burning emissions (Lauraguais et al., 2014).
Catalyzed Reduction Studies : Watanabe et al. (1984) explored the reduction of nitroarenes, including compounds with methoxy substituents, using formic acid in the presence of a ruthenium catalyst. This research provides insight into efficient reduction methods for nitro compounds (Watanabe et al., 1984).
Isotopic Abundance Studies : Trivedi et al. (2016) investigated the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene, a compound structurally related to this compound. This study is relevant for understanding the potential alterations in physical, chemical, and thermal properties due to isotopic variations (Trivedi et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-1-methoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Chloro-1-methoxy-3-nitrobenzene, can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that nitro compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic halides can typically react via an SN2 pathway, via the resonance stabilized carbocation . This could potentially provide some insight into the mechanism of action of this compound.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Dosage Effects in Animal Models
It is known that nitro compounds can cause tumors in the urinary bladder in rats and mice .
Metabolic Pathways
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Transport and Distribution
It is known that nitro compounds can have high dipole moments, which could potentially influence their transport and distribution .
Subcellular Localization
It is known that nitro compounds can have strong infrared bands, which could potentially influence their subcellular localization .
Properties
IUPAC Name |
2-chloro-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAPYDWAVGVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497039 | |
| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-39-6 | |
| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)


![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)


